2-Amino-6-(trifluoromethyl)benzoic acid is a chemical compound characterized by its unique molecular structure and properties. It is classified as an amino acid derivative of benzoic acid, with the amino group located at the second carbon and a trifluoromethyl group at the sixth carbon of the benzene ring. This compound is recognized for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis.
The compound can be sourced from chemical suppliers such as Thermo Scientific and Sigma-Aldrich, where it is available in various purities and quantities. Its CAS number is 314-46-5, which facilitates its identification in chemical databases and literature.
2-Amino-6-(trifluoromethyl)benzoic acid falls under the category of aromatic carboxylic acids, specifically those containing amino and trifluoromethyl functional groups. Its structural uniqueness contributes to its classification as a specialized intermediate in organic synthesis.
The synthesis of 2-amino-6-(trifluoromethyl)benzoic acid typically involves several key steps:
The industrial production of this compound may utilize automated reactors and continuous flow systems to enhance efficiency and yield. Optimization of reaction conditions is crucial for achieving high purity levels suitable for research and application purposes.
The molecular formula of 2-amino-6-(trifluoromethyl)benzoic acid is C8H6F3NO2. Its structure features:
2-Amino-6-(trifluoromethyl)benzoic acid can participate in various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for 2-amino-6-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, particularly proteins. The presence of the trifluoromethyl group enhances lipophilicity, allowing better interaction with hydrophobic regions within proteins. This interaction can modulate enzyme activity and receptor function, potentially leading to various biological effects.
The compound's safety data indicates it may cause serious eye irritation and skin irritation; therefore, appropriate handling precautions are necessary during laboratory use .
2-Amino-6-(trifluoromethyl)benzoic acid has several notable applications:
This compound's unique properties make it valuable across multiple scientific domains, emphasizing its role as a significant chemical entity in research and industry.
The systematic investigation of trifluoromethoxy-substituted benzoic acid derivatives emerged in the 1980s as medicinal chemists sought novel modulators of central nervous system (CNS) signaling pathways. The specific compound 2-amino-6-(trifluoromethoxy)benzoic acid represents a structurally optimized derivative within this class, though its early pharmacological evaluation occurred under the experimental designation PK 26124. Initial research focused on benzothiazole scaffolds (structurally related to benzoic acids) bearing the 6-trifluoromethoxy motif, revealing exceptional antagonism of excitatory neurotransmission [1]. This discovery coincided with growing recognition of fluorine's strategic value in drug design—a trend extensively documented in FDA approvals over subsequent decades, where trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups became prevalent pharmacophores enhancing metabolic stability and blood-brain barrier penetration [5]. The synthesis of PK 26124 (2-amino-6-trifluoromethoxy benzothiazole) and its characterization marked a pivotal step, demonstrating that the combination of an amino group and a trifluoromethoxy group at adjacent positions on a heterocyclic core conferred unique neuropharmacological properties distinct from non-fluorinated analogues [1] . This foundational work established the chemical and pharmacological significance of this substitution pattern.
Table 1: Key Early Trifluoromethoxy-Substituted CNS-Active Compounds
Compound (Designation) | Core Structure | Primary Target/Effect | Year/Reference |
---|---|---|---|
PK 26124 | Benzothiazole | Excitatory Amino Acid Antagonism / Anticonvulsant | 1985 [1] |
Riluzole | Benzothiazole | Glutamate Release Inhibition / Neuroprotection | 1990s (Clinical) |
The bioactivity of 2-amino-6-(trifluoromethoxy)benzoic acid and its close analogues is critically dependent on the synergistic interplay between its substituents:
Table 2: Influence of Trifluoromethyl/Trifluoromethoxy Groups on Drug Properties
Property | Influence of -CF₃/-OCF₃ | Impact on Bioactivity/ADME |
---|---|---|
Lipophilicity (LogP) | ↑↑ Increase | ↑ BBB Penetration, ↑ Tissue Binding, ↑ Plasma Protein Binding |
Metabolic Stability | ↑↑ Resistance to Oxidative Metabolism | ↑ Plasma Half-life, ↓ Risk of Toxic Metabolites |
Electron Density (Ring) | ↓↓ Withdrawal (Inductive/Mesomeric) | Alters pKa of Adjacent Groups, Influences Binding Affinity |
Steric Bulk | Moderate Increase (Comparable to tert-butyl) | Can Enhance Target Selectivity or Block Metabolic Sites |
2-Amino-6-(trifluoromethoxy)benzoic acid derivatives and their benzothiazole progenitors (like PK 26124) played a seminal role in validating the therapeutic potential of modulating excitatory amino acid (primarily glutamate) signaling. Research demonstrated that the 2-amino-6-trifluoromethoxy benzothiazole core (structurally analogous to the benzoic acid derivatives) functioned as a potent antagonist of glutamate-induced excitatory neurotransmission, with a distinct mechanism:
Anticonvulsant Activity: PK 26124 exhibited broad-spectrum anticonvulsant effects in rodent models. It prevented seizures induced by maximal electroshock, inhibitors of GABA synthesis (e.g., isoniazid), ouabain, sound stimuli (DBA/2 mice), postural seizures (El mice), and photic stimulation in baboons (Papio papio) [1]. Crucially, its efficacy profile differed markedly from benzodiazepines or barbiturates. While diazepam was inactive against glutamate-induced seizures, PK 26124 potently blocked convulsions triggered by direct administration of L-glutamate (ED₅₀ = 8.5 mg/kg, i.p.) or the potent agonist kainate (ED₅₀ = 9.25 mg/kg, i.p.), strongly suggesting a direct action on the excitatory amino acid pathway [1].
Biochemical Mechanism – Glutamate Uptake Modulation: Beyond direct receptor antagonism, subsequent studies revealed a significant effect on glutamate clearance. PK 26124 antagonized the increase in cerebellar cyclic GMP (cGMP) levels induced by glutamate and quisqualate in vitro, and importantly, blocked the increase induced by all tested excitatory amino acids (in vivo), including N-methyl-DL-aspartate (NMDA), L-aspartate, kainate, and cysteine sulphinate . Furthermore, it inhibited the N-methyl-DL-aspartate-induced release of acetylcholine in the striatum and olfactory tubercles . These findings pointed towards a role in modulating glutamate transport or its downstream signaling consequences, rather than solely acting as a classical receptor antagonist. This mechanism foreshadowed the later understanding and development of compounds targeting the major glutamate transporter EAAT2 (GLT-1 in rodents) for neuroprotection .
Foundation for Neuroprotective Agents: The pharmacological profile of these early trifluoromethoxy-substituted compounds directly informed the development of clinically successful neuroprotective agents, most notably riluzole (2-amino-6-trifluoromethoxy benzothiazole). Riluzole, approved for amyotrophic lateral sclerosis (ALS), shares the core 2-amino-6-trifluoromethoxy motif and its primary mechanisms include inhibition of glutamate release and enhancement of astrocytic glutamate uptake [3] . The structural principles established with PK 26124 and related benzoic acid/benzothiazole derivatives—specifically the critical role of the 2-amino-6-(trifluoromethoxy) substitution—continue to guide the design of novel excitatory amino acid modulators. This is evident in ongoing research into compounds like (R)-N1-(4-methoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-phenylethyl)oxalamide derivatives, which aim to directly and acutely upregulate EAAT2/GLT-1 transporter activity for conditions like Parkinson's disease, stroke, and epilepsy .
Table 3: Key Anticonvulsant Data for PK 26124 (2-Amino-6-trifluoromethoxy benzothiazole) [1]
Seizure Model (Inducing Agent/Species) | Effect of PK 26124 (ED₅₀, mg/kg i.p.) | Comparison to Diazepam |
---|---|---|
Sound-Induced Seizures (DBA/2 mice) | 0.66 - 4.1 (depending on component) | Similar/More Potent against some components |
Postural Seizures (El mice) | 7.5 | Not Reported |
L-Glutamate-Induced Seizures | 8.5 | Diazepam: Inactive |
Kainate-Induced Seizures | 9.25 | Diazepam: Similar Potency |
Maximal Electroshock | Protective | Diazepam Protective (10-20x more potent vs. GABA inhibitors) |
GABA Synthesis Inhibitors (e.g., Isoniazid) | Protective | Diazepam Protective (10-20x more potent) |
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3